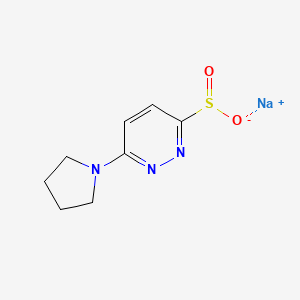

4-甲基-N-((1-(2-(甲硫基)烟酰基)哌啶-4-基)甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

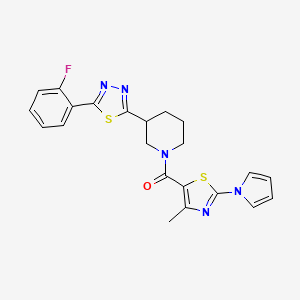

The compound "4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide" is a synthetic molecule that appears to be designed for biological activity, potentially as an inhibitor or receptor agonist based on the structural motifs present in the molecule. The presence of a piperidine ring, a thiophene moiety, and a carboxamide group suggests that the compound could interact with biological targets such as enzymes or receptors.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures that include the formation of key heterocyclic rings followed by functional group transformations. For instance, the synthesis of similar piperidyl carboxamides and thiocarboxamides involves a four-step procedure including ring formation and attachment of the carboxamide or thiocarboxamide group . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving the formation of the piperidine and thiophene rings followed by the introduction of the carboxamide functionality.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are known to be important in drug design. The piperidine ring is a common feature in many pharmaceuticals, providing a rigid scaffold for interaction with biological targets . The thiophene ring is a bioisostere for benzene and can improve the compound's electronic properties and metabolic stability . The carboxamide group is a key functional group in drug design, often involved in hydrogen bonding with the active site of enzymes or receptors.

Chemical Reactions Analysis

Compounds with similar structures have been shown to exhibit biological activities through their interaction with specific targets. For example, piperidine carboxamides have been synthesized as potential inhibitors of the D1 protease in plants, with some showing moderate to good herbicidal activities . The chemical reactions involved in the biological activity of such compounds typically include binding to the active site of the target enzyme or receptor, often through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The lipophilicity, solubility, and stability of the compound would be key parameters in determining its suitability as a drug candidate. The presence of the methylthio group could influence the compound's metabolic stability and its interaction with biological membranes. The carboxamide group could enhance solubility in aqueous environments and facilitate hydrogen bonding with biological targets. The exact properties would need to be determined experimentally.

科学研究应用

代谢和药代动力学

对类似于 4-甲基-N-((1-(2-(甲硫基)烟酰基)哌啶-4-基)甲基)噻吩-2-甲酰胺的化合物的研究通常涉及了解它们的代谢和药代动力学。例如,对相关化合物(如 SB-649868,一种食欲素 1 和 2 受体拮抗剂)的代谢和分布的研究表明这些化合物如何在人体内代谢。SB-649868 被广泛代谢,主要通过粪便消除,突出了了解此类化合物的代谢途径和消除过程的重要性 (Renzulli 等人,2011 年)。

代谢物的鉴定

鉴定代谢物对于了解化合物的药理活性和毒性至关重要。对精神活性物质(如甲酮和 5-MeO-MIPT)代谢的研究提供了对这些化合物代谢活化和转化的见解。此类研究可以告知安全性概况和治疗潜力,表明研究代谢物谱的更广泛应用 (Shimizu 等人,2007 年)。

药效学特性

研究此化学类别中化合物的药效学特性以确定其作用机制和潜在的治疗应用。例如,将 CERC-301 描述为 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂突出了靶向特定受体以调节神经和精神疾病的方法 (Garner 等人,2015 年)。

毒理学和安全性概况

了解化合物的毒理学和安全性概况对于开发安全有效的药物至关重要。对洛哌丁胺及其代谢物的毒性作用的研究提供了有关与滥用或过度使用相关的潜在风险的关键信息 (Sklerov 等人,2005 年)。

作用机制

Target of Action

It’s known that thiophene derivatives have a wide range of therapeutic properties . They are used in the synthesis of anticancer agents and anti-atherosclerotic agents , suggesting that they may target cancer cells and atherosclerotic plaques.

Mode of Action

The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of such compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The synthesis of such compounds often involves the suzuki–miyaura coupling reaction , which could suggest that the compound might interact with biochemical pathways involving carbon–carbon bond formation.

Result of Action

Thiophene derivatives are known to have a wide range of therapeutic properties , suggesting that the compound could have diverse molecular and cellular effects depending on its specific targets and mode of action.

未来方向

The future directions for research on this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry given the therapeutic properties of many thiophene derivatives . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and mechanism of action.

属性

IUPAC Name |

4-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S2/c1-13-10-16(26-12-13)17(23)21-11-14-5-8-22(9-6-14)19(24)15-4-3-7-20-18(15)25-2/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJJDDDQXUQKFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3006525.png)

![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3006527.png)

![3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B3006528.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006533.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B3006535.png)

![4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3006536.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B3006538.png)

![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)